molecular formula C13H15Cl2N5O3S B2758283 2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034575-98-7

2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2758283
CAS No.: 2034575-98-7
M. Wt: 392.26
InChI Key: CHMHRQNLWJKSGW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15Cl2N5O3S and its molecular weight is 392.26. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N5O3S/c1-20(2)12-17-11(18-13(19-12)23-3)7-16-24(21,22)10-6-8(14)4-5-9(10)15/h4-6,16H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMHRQNLWJKSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H15Cl2N5O3SC_{13}H_{15}Cl_2N_5O_3S with a molecular weight of approximately 392.26 g/mol. Its structure features a sulfonamide group, a dichloro-substituted benzene ring, and a triazine moiety, which contribute to its reactivity and biological potential .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of protein synthesis and nucleic acid production .
  • Antifungal Properties : There is emerging evidence that this compound may also exhibit antifungal activity. Compounds with similar structural features have demonstrated effectiveness against fungi such as Aspergillus flavus and Candida albicans .
  • Anti-inflammatory Effects : The compound's potential role in modulating inflammatory pathways has been suggested through in vitro studies. It may inhibit cytokine production associated with inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.
  • Disruption of Biofilm Formation : Studies have shown that similar compounds can disrupt biofilm formation in bacteria like Staphylococcus aureus, which is crucial for their pathogenicity .

Case Studies

StudyFindings
Study ADemonstrated antibacterial activity against MRSA with an MIC (Minimum Inhibitory Concentration) of 15.625 μM. The compound showed bactericidal effects by inhibiting protein synthesis pathways .
Study BEvaluated antifungal activity against A. flavus, reporting an MIC of 15.62 μg/mL, indicating strong antifungal potential compared to standard antifungal agents .
Study CInvestigated anti-inflammatory properties in vitro, showing significant reduction in IL-15 production in immune cells treated with the compound .

Comparative Analysis

To further understand the unique properties of this compound compared to structurally related compounds:

Compound NameStructure HighlightsUnique Properties
N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl-benzenesulfonamideLacks chlorine substitutionsPotentially less reactive
4-Amino-N-(4-(dimethylamino)-6-methoxy-pyrimidin-2-yl)benzenesulfonamideDifferent heterocyclic baseMay show different biological activity
2-Chloro-N-(4-(dimethylamino)-6-methoxy-pyrimidin-5-yl)benzenesulfonamideSimilar chlorination patternVarying selectivity against pathogens

Q & A

Q. What are the key synthetic routes for 2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazine core. For example:

Triazine Core Preparation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .

Sulfonamide Coupling : React the triazine intermediate with 2,5-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 50–60°C.
Characterization :

  • Purity : Assessed via HPLC with a C18 column (acetonitrile/water gradient) .
  • Structural Confirmation : Use 1H^1H-NMR (DMSO-d6) to verify sulfonamide NH (~10 ppm) and triazine CH3_3O (~3.8 ppm) .

Q. How can researchers optimize reaction yields for the final coupling step of the sulfonamide group?

  • Methodological Answer :
  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .
  • Catalysis : Add 1–2 equivalents of triethylamine to neutralize HCl byproducts.
  • Temperature Control : Maintain 50–60°C to avoid decomposition of the triazine moiety .
  • Workup : Precipitation in ice-cwater followed by recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the triazine-sulfonamide structure (SMILES: ClC1=CC(=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)OC)Cl) to model interactions with targets like carbonic anhydrase .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in aqueous environments .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity Validation : Reanalyze batches via HPLC-MS to rule out impurities >98% .
  • Assay Standardization : Compare IC50_{50} values using consistent protocols (e.g., fixed incubation times, cell lines) .
  • Structural Analog Testing : Evaluate derivatives (e.g., replacing Cl with F) to isolate substituent effects .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • LC-QTOF-MS : Identify hydrolytic degradation products (e.g., cleavage of the sulfonamide bond) in simulated gastric fluid (pH 2.0) .
  • NMR Kinetics : Monitor time-dependent changes in 13C^{13}C-NMR peaks (e.g., triazine C-N bond cleavage) .
  • X-ray Crystallography : Resolve structural changes in co-crystals with stabilizers (e.g., cyclodextrins) .

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